molecular formula C13H9ClN4 B12116417 4-[5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl]Pyridine

4-[5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl]Pyridine

Katalognummer: B12116417
Molekulargewicht: 256.69 g/mol
InChI-Schlüssel: QQKRJMNPAXNSQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl]Pyridine is a heterocyclic compound that features a pyridine ring fused with a triazole ring and a chlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl]Pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzonitrile with hydrazine hydrate to form 3-chlorophenylhydrazine. This intermediate is then reacted with pyridine-4-carboxaldehyde in the presence of a suitable catalyst to yield the desired triazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-[5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl]Pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole hydrides. Substitution reactions can result in various substituted triazole derivatives .

Wissenschaftliche Forschungsanwendungen

4-[5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl]Pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-[5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl]Pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[5-(3-bromophenyl)-1H-1,2,4-triazol-3-yl]Pyridine
  • 4-[5-(3-fluorophenyl)-1H-1,2,4-triazol-3-yl]Pyridine
  • 4-[5-(3-methylphenyl)-1H-1,2,4-triazol-3-yl]Pyridine

Uniqueness

4-[5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl]Pyridine is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The electron-withdrawing nature of the chlorine atom can enhance the compound’s binding affinity to certain molecular targets, making it a valuable candidate for drug development and other applications .

Eigenschaften

Molekularformel

C13H9ClN4

Molekulargewicht

256.69 g/mol

IUPAC-Name

4-[3-(3-chlorophenyl)-1H-1,2,4-triazol-5-yl]pyridine

InChI

InChI=1S/C13H9ClN4/c14-11-3-1-2-10(8-11)13-16-12(17-18-13)9-4-6-15-7-5-9/h1-8H,(H,16,17,18)

InChI-Schlüssel

QQKRJMNPAXNSQF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Cl)C2=NNC(=N2)C3=CC=NC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.